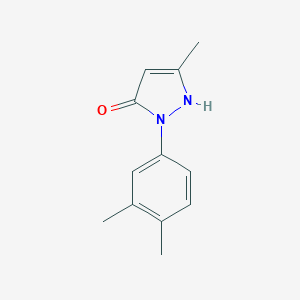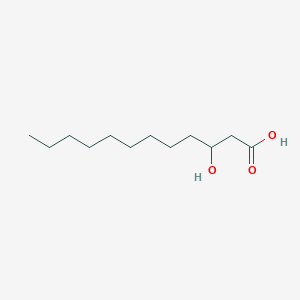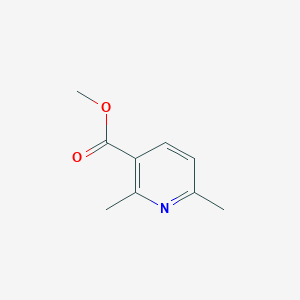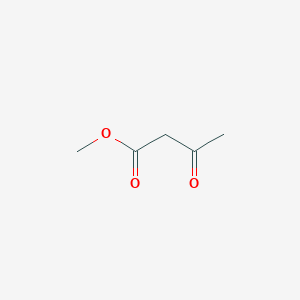
2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one
概要
説明
Pyrazole derivatives are of significant interest in organic chemistry due to their wide range of biological activities and applications in pharmaceutical chemistry. The compound "2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one" falls into this category, with potential relevance in various chemical reactions and properties due to its unique structure.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with diketones or the reaction of enones with hydrazines. For example, the synthesis of 1,3,5-triphenyl-2-pyrazolines was achieved by reacting 1,3-diphenyl-2-propene-1-one with phenyl hydrazine hydrochloride (Prasad et al., 2005). Similar methodologies could be applied to synthesize the compound , adjusting the starting materials to include the specific substituents.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using spectroscopic methods such as NMR, IR, and X-ray crystallography. For instance, the structural characterization and Hirshfeld surface analysis of a novel pyrazole derivative were performed to confirm its structure and analyze intermolecular interactions (Kumara et al., 2018).
科学的研究の応用
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives, including structures like 2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one, are recognized for their significant role in medicinal chemistry due to their diverse biological activities. A review highlights the synthesis of pyrazole heterocycles, emphasizing their importance as pharmacophores in biologically active compounds. These derivatives exhibit a wide range of biological activities such as anticancer, analgesic, anti-inflammatory, and antimicrobial effects, among others. The study also discusses various synthetic strategies for creating pyrazole-based heterocyclic systems, contributing valuable insights for designing more active biological agents (Dar & Shamsuzzaman, 2015).
Pyrazole-based Heterocycles in Synthesis
The chemistry of pyrazole derivatives extends beyond medicinal applications, serving as a privileged scaffold in the synthesis of various heterocyclic compounds. Another review articulates the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-one and its derivatives, illustrating their utility as building blocks for creating heterocyclic compounds like pyrazolo-imidazoles and spiropyridines. This highlights the potential of pyrazole derivatives in synthetic chemistry, providing a foundation for future innovative transformations (Gomaa & Ali, 2020).
Pyrazole Compounds in Catalysis
The applicability of pyrazole derivatives extends to catalysis, where they are used in the synthesis of complex molecules. A review on the synthesis of 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones emphasizes the use of hybrid catalysts, including pyrazole derivatives, in facilitating multi-component reactions. This showcases the role of pyrazole compounds in enhancing the efficiency and selectivity of synthetic pathways, thereby contributing to the advancement of pharmaceutical and medicinal industries (Parmar, Vala, & Patel, 2023).
作用機序
Target of Action
It’s known that similar compounds are often involved in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound is likely to interact with its targets through a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation , a valuable but previously unknown transformation .
Biochemical Pathways
The compound is involved in the protodeboronation of alkyl boronic esters . Protodeboronation is a process that removes a boron atom from an organic compound . This process is part of a larger sequence known as hydromethylation, which was applied to methoxy protected (−)-Δ8-THC and cholesterol .
Pharmacokinetics
It’s known that similar compounds often have good stability and are easy to purify .
Result of Action
The result of the compound’s action is the formal anti-Markovnikov alkene hydromethylation . This transformation is valuable in organic synthesis .
Action Environment
It’s known that similar compounds are usually bench stable .
特性
IUPAC Name |
2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-8-4-5-11(6-9(8)2)14-12(15)7-10(3)13-14/h4-7,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWBJCSXUJIDGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C=C(N2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90471326 | |
| Record name | 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one | |
CAS RN |
277299-70-4 | |
| Record name | 1-(3,4-Dimethylphenyl)-3-methyl-3-pyrazolin-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0277299704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dimethylphenyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90471326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-Dimethylphenyl)-1,2-dihydro-5-methyl-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3,4-Dimethylphenyl)-3-methyl-3-pyrazolin-5-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AK83UFD4X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-](/img/structure/B41474.png)


![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B41479.png)







![6-[[3-[(2S)-1-methoxypropan-2-yl]oxy-5-[(2S)-1-phenylpropan-2-yl]oxybenzoyl]amino]pyridine-3-carboxylic acid](/img/structure/B41499.png)
